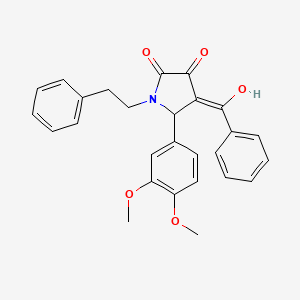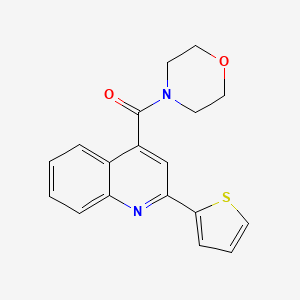
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide, also known as DCP-LA, is a synthetic compound that belongs to the class of chroman derivatives. It has been extensively studied for its potential therapeutic effects in various diseases, including neurological disorders, cancer, and inflammation.
作用機序
The exact mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to involve multiple pathways and targets. It has been shown to modulate various signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathways. It can also interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential vanilloid 1 (TRPV1) receptor, and the cannabinoid receptor type 1 (CB1). Additionally, it can scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. It can enhance neuronal survival and function, reduce inflammation and oxidative stress, modulate neurotransmitter release and synaptic plasticity, and inhibit tumor growth and metastasis. It can also improve cognitive function, memory, learning, and mood, and reduce pain and anxiety.
実験室実験の利点と制限
One of the advantages of using N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and conditions. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain assays. Additionally, its mechanism of action is not fully understood, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, its effects on other diseases and conditions, such as inflammation, pain, and anxiety, warrant further investigation. Finally, more research is needed to elucidate its mechanism of action and identify its molecular targets.
合成法
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-1,3-propanediol with 4-hydroxybenzaldehyde, followed by a cyclization reaction with ammonium acetate and acetic anhydride. The final product is obtained by acylation of the chroman ring with 2,2-dimethylpropionyl chloride.
科学的研究の応用
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2,2-dimethylpropanamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It has been studied in various animal models and cell culture systems for its potential therapeutic applications. Some of the diseases and conditions that have been investigated include Alzheimer's disease, Parkinson's disease, multiple sclerosis, stroke, traumatic brain injury, epilepsy, depression, anxiety, pain, inflammation, and cancer.
特性
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-12-10-16(4,5)19-13-9-7-6-8-11(12)13/h6-9,12H,10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBLACBYWIPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5327327.png)




![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327356.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
